1-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
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Overview
Description
1-O-oleoyl-sn-glycero-3-phosphoserine is a 1-acyl-sn-glycerophosphoserine compound having an oleoyl substituent at the 1-hydroxy position. It derives from a glycerol. It is a conjugate acid of a 1-oleoyl-sn-glycero-3-phosphoserine(1-).
Scientific Research Applications
Asthma Diagnosis
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine was identified as a key metabolite in the sputum of asthma patients, suggesting its potential use in early diagnosis and risk prediction of asthma. This discovery was made through metabolomics, using ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry (Tian et al., 2017).
Enzymatic Synthesis
An improved method for synthesizing this compound and related compounds was described, highlighting its importance in enzymatic reactions and potential applications in lipid studies (Paltauf, 1976).
Lipid Bilayer Studies
The compound has been used in studies exploring the behavior of lipid bilayers, contributing to our understanding of membrane dynamics and interactions. These insights are crucial for biomedical and biophysical research (Hinderliter et al., 1994).
Neurotrophic Effects
Research has indicated that this compound may have neurotrophic effects, potentially impacting the synthesis of nerve growth factors in astrocytes. This could have implications for neurodegenerative diseases and brain health (Kwon et al., 2003).
Lipid Bilayer Stability
Studies have shown that this compound contributes to the stability of phospholipid multilayers at the air-water interface, which is relevant for understanding cell membrane interactions and the design of biomimetic materials (Saccani et al., 2004).
Properties
Molecular Formula |
C24H46NO9P |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C24H46NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31)/b10-9-/t21-,22+/m1/s1 |
InChI Key |
JZWNYZVVZXZRRH-YFKVPUFHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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